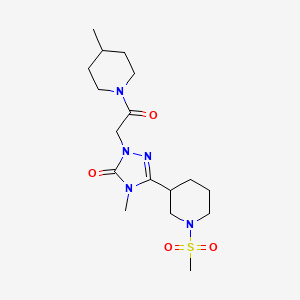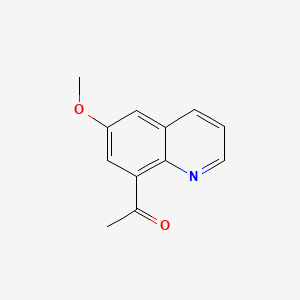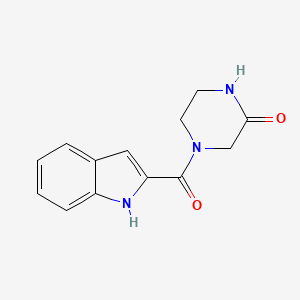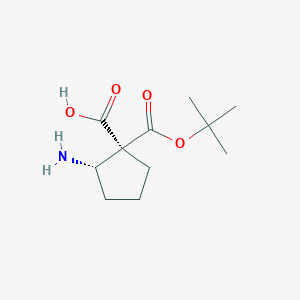
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene: is an organic compound characterized by the presence of a fluorine atom, an isothiocyanate group, and a propyl-substituted phenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene typically involves multiple steps, including:
Formation of the Ethynylbenzene Core: The initial step involves the synthesis of 4-((4-propylphenyl)ethynyl)benzene through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Fluorine Atom: The fluorination of the ethynylbenzene core can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Isothiocyanate Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanate groups.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts like copper or palladium complexes.
Major Products
Thiourea Derivatives: From nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Cyclic Compounds: From cycloaddition reactions.
Scientific Research Applications
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Fluorine Atom: Influences the compound’s reactivity and stability, potentially enhancing its biological activity.
Ethynyl Group: Participates in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-((4-propylphenyl)ethynyl)benzene: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-1-isothiocyanato-4-((4-pentylphenyl)ethynyl)benzene: Similar structure but with a pentyl group instead of a propyl group, potentially altering its physical and chemical properties.
Properties
Molecular Formula |
C18H14FNS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-fluoro-1-isothiocyanato-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H14FNS/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-11-18(20-13-21)17(19)12-16/h4-7,10-12H,2-3H2,1H3 |
InChI Key |
QISMPFBDAOUZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
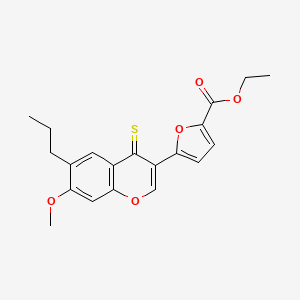
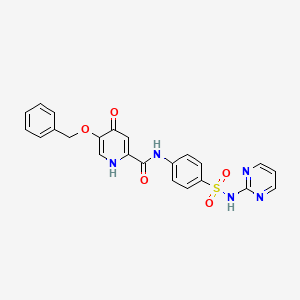
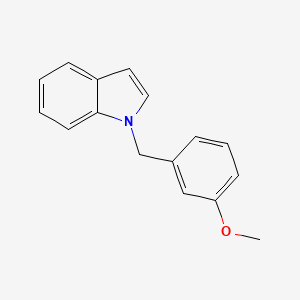
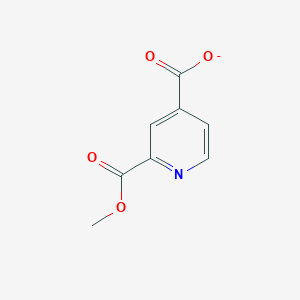
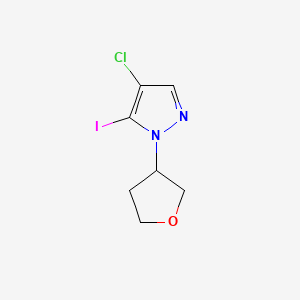
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
